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Compound of Interest

Compound Name: M2698

Cat. No.: B608790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK)

and pharmacodynamics (PD) of M2698, a potent and selective dual inhibitor of p70S6K and

Akt. The information is curated for researchers, scientists, and professionals involved in drug

development, offering detailed data, experimental methodologies, and visual representations of

key biological processes.

Core Pharmacological Profile
M2698 (previously MSC2363318A) is an orally bioavailable, ATP-competitive small molecule

inhibitor targeting the PI3K/Akt/mTOR (PAM) signaling pathway.[1][2][3][4] Dysregulation of this

pathway is implicated in approximately 30% of human cancers, making it a critical target for

therapeutic intervention.[1][3][5] M2698 was specifically developed to dually inhibit p70S6K and

Akt1/3, a mechanism designed to overcome the compensatory feedback loop that leads to Akt

activation observed with other PAM pathway inhibitors.[1][3][5][6][7]

Mechanism of Action
M2698 exerts its anti-tumor effects by blocking two key nodes in the PAM pathway. By

inhibiting p70S6K, it directly impacts cell growth and survival.[1][3] Simultaneously, its inhibition

of Akt1 and Akt3 prevents the activation of a feedback mechanism that can otherwise

compromise the efficacy of therapies targeting this pathway.[1][3][5][6][7] This dual-inhibition

strategy leads to a more potent and sustained blockade of PAM pathway signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b608790?utm_src=pdf-interest
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://www.medchemexpress.com/literature/m2698-is-an-orally-active-atp-competitive-selective-dual-p70s6k-and-akt-inhibitor.html
https://e-century.us/files/ajcr/6/4/ajcr0025653.pdf
https://aacrjournals.org/cancerres/article/77/13_Supplement/139/616785/Abstract-139-M2698-a-novel-dual-inhibitor-of
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://e-century.us/files/ajcr/6/4/ajcr0025653.pdf
https://pubmed.ncbi.nlm.nih.gov/27186432/
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://e-century.us/files/ajcr/6/4/ajcr0025653.pdf
https://pubmed.ncbi.nlm.nih.gov/27186432/
https://aacrjournals.org/cancerres/article/78/13_Supplement/2935/627344/Abstract-2935-Preclinical-efficacy-of-the-p70S6K
https://www.researchgate.net/publication/327081017_Abstract_2935_Preclinical_efficacy_of_the_p70S6KAKT_dual_inhibitor_M2698_in_combination_with_trastuzumab_in_models_of_gastric_cancer
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://e-century.us/files/ajcr/6/4/ajcr0025653.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://e-century.us/files/ajcr/6/4/ajcr0025653.pdf
https://pubmed.ncbi.nlm.nih.gov/27186432/
https://aacrjournals.org/cancerres/article/78/13_Supplement/2935/627344/Abstract-2935-Preclinical-efficacy-of-the-p70S6K
https://www.researchgate.net/publication/327081017_Abstract_2935_Preclinical_efficacy_of_the_p70S6KAKT_dual_inhibitor_M2698_in_combination_with_trastuzumab_in_models_of_gastric_cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Below is a diagram illustrating the signaling pathway and the points of intervention by M2698.

PI3K

Akt

mTORC1

p70S6K

Negative
Feedback

S6

Cell Growth &
Proliferation

M2698

Inhibits

Inhibits

Feedback
Activation

Click to download full resolution via product page

M2698 inhibits the PI3K/Akt/mTOR pathway at p70S6K and Akt.

Pharmacokinetic Properties
M2698 has been characterized in both preclinical and clinical settings, demonstrating favorable

pharmacokinetic properties, including oral bioavailability and central nervous system

penetration.
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Preclinical Pharmacokinetics
Studies in animal models have been crucial in defining the absorption, distribution, metabolism,

and excretion (ADME) profile of M2698.

Parameter Species Value Notes

Protein Binding (free

fraction)
Human Plasma 2.2%

No concentration

dependency

observed.[1]

Rat Plasma 4.9%

No concentration

dependency

observed.[1]

Rat Brain 0.5% [1]

Brain Penetration Rat Kp,uu = 1.0

Equal distribution

between plasma and

brain.[1]

Tumor Exposure
Mouse (MDA-MB-453

xenograft)

Tumor:Plasma Ratio =

12:1

Over 24 hours after a

20 mg/kg daily dose

for 4 days.[1]

Rat (16-hour infusion)
Brain: 1750 ng/g,

Plasma: 175 ng/mL
[1]

Rats and Mice

Brain tumor exposure

4-fold higher than

non-diseased brain

Following oral

administration.[1][5]

Clinical Pharmacokinetics
A Phase I clinical trial (NCT01971515) in patients with advanced solid tumors has provided key

insights into the pharmacokinetics of M2698 in humans.[8][9][10]
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Parameter Population Dosing Regimen Key Findings

Dose Escalation
Advanced Cancer

Patients

15–380 mg once daily

(QD)

M2698 was well

tolerated; a maximum

tolerated dose was

not reached.[8]

Recommended Phase

2 Dose

Advanced Cancer

Patients

240 mg QD

(monotherapy)
[9][10][11]

160 mg QD (with

trastuzumab)
[9][10][11]

160 mg QD / 240 mg

intermittent (with

tamoxifen)

[9][10][11]

Pharmacodynamic Effects
The pharmacodynamic activity of M2698 has been demonstrated through the dose-dependent

inhibition of its targets and downstream signaling molecules, leading to anti-tumor effects in

vitro and in vivo.

In Vitro Potency
M2698 has shown high potency against its primary targets and downstream effectors in

biochemical and cellular assays.

Target/Endpoint IC50 Cell Lines/System

p70S6K 1 nM Biochemical Assay[1][2][5][12]

Akt1 1 nM Biochemical Assay[1][2][5][12]

Akt3 1 nM Biochemical Assay[1][2][5][12]

pGSK3β (indirect) 17 nM Cellular Assay[1][2][5][12]

pS6 (indirect) 15 nM In vivo Assay[1][2][5][12]

Cell Proliferation 0.3-1.1 µM Breast Cancer Cell Lines[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.2584
https://mdanderson.elsevierpure.com/en/publications/phase-1-study-of-m2698-a-p70s6kakt-dual-inhibitor-in-patients-wit/
https://pubmed.ncbi.nlm.nih.gov/34407844/
https://www.researchgate.net/publication/353981918_Phase_1_study_of_M2698_a_p70S6KAKT_dual_inhibitor_in_patients_with_advanced_cancer
https://mdanderson.elsevierpure.com/en/publications/phase-1-study-of-m2698-a-p70s6kakt-dual-inhibitor-in-patients-wit/
https://pubmed.ncbi.nlm.nih.gov/34407844/
https://www.researchgate.net/publication/353981918_Phase_1_study_of_M2698_a_p70S6KAKT_dual_inhibitor_in_patients_with_advanced_cancer
https://mdanderson.elsevierpure.com/en/publications/phase-1-study-of-m2698-a-p70s6kakt-dual-inhibitor-in-patients-wit/
https://pubmed.ncbi.nlm.nih.gov/34407844/
https://www.researchgate.net/publication/353981918_Phase_1_study_of_M2698_a_p70S6KAKT_dual_inhibitor_in_patients_with_advanced_cancer
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://www.medchemexpress.com/literature/m2698-is-an-orally-active-atp-competitive-selective-dual-p70s6k-and-akt-inhibitor.html
https://pubmed.ncbi.nlm.nih.gov/27186432/
https://www.medchemexpress.com/m2698.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://www.medchemexpress.com/literature/m2698-is-an-orally-active-atp-competitive-selective-dual-p70s6k-and-akt-inhibitor.html
https://pubmed.ncbi.nlm.nih.gov/27186432/
https://www.medchemexpress.com/m2698.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://www.medchemexpress.com/literature/m2698-is-an-orally-active-atp-competitive-selective-dual-p70s6k-and-akt-inhibitor.html
https://pubmed.ncbi.nlm.nih.gov/27186432/
https://www.medchemexpress.com/m2698.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://www.medchemexpress.com/literature/m2698-is-an-orally-active-atp-competitive-selective-dual-p70s6k-and-akt-inhibitor.html
https://pubmed.ncbi.nlm.nih.gov/27186432/
https://www.medchemexpress.com/m2698.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://www.medchemexpress.com/literature/m2698-is-an-orally-active-atp-competitive-selective-dual-p70s6k-and-akt-inhibitor.html
https://pubmed.ncbi.nlm.nih.gov/27186432/
https://www.medchemexpress.com/m2698.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical In Vivo Pharmacodynamics
In animal models, M2698 demonstrated significant, dose-dependent anti-tumor activity.

Model Dosing Outcome

MDA-MB-453 Breast Cancer

Xenograft
20 mg/kg daily

>90% inhibition of S6

phosphorylation in tumors.[1]

MDA-MB-468 (TNBC)

Xenograft
10-20 mg/kg daily

Tumor stasis and growth

inhibition.[1]

30 mg/kg daily Tumor regression.[1]

U251 Glioblastoma Orthotopic

Xenograft
25 mg/kg daily

Reduced brain tumor burden

and prolonged survival.[1]

Clinical Pharmacodynamics
In the Phase I clinical trial, M2698 demonstrated target engagement and anti-tumor activity.

Biomarker/Endpoint Finding Patient Population

pS6 Inhibition

Dose- and concentration-

dependent inhibition in

peripheral blood mononuclear

cells and tumor tissue.[9][10]

Advanced Cancer Patients

Clinical Activity (Monotherapy)
27.4% of patients had stable

disease at 12 weeks.[9][10][11]
Advanced Cancer Patients

Clinical Activity (Combination)

Partial responses observed in

breast cancer patients when

combined with trastuzumab or

tamoxifen.[9][10][11]

Advanced Breast Cancer

Patients

Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of

M2698.
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In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of M2698 against

target kinases.

Methodology: Biochemical assays were performed using purified recombinant kinases.

Kinase activity was measured in the presence of varying concentrations of M2698. The IC50

values were calculated from the resulting dose-response curves. For indirect inhibition of

pGSK3β, cellular assays were utilized where cells were treated with M2698, and the

phosphorylation status of GSK3β was assessed.

Cell Proliferation Assays
Objective: To assess the anti-proliferative activity of M2698 in cancer cell lines.

Methodology: A WST-8 assay was used to measure cellular proliferation.[6][7] Cancer cell

lines were seeded in 96-well plates and treated with a range of M2698 concentrations for 72

hours.[12] Cell viability was determined by measuring the absorbance of the colored

formazan product. IC50 values were calculated from the dose-response curves.

Western Blot Analysis
Objective: To evaluate the effect of M2698 on the phosphorylation status of target proteins in

the PAM pathway.

Methodology: Cancer cell lines were treated with M2698 for a specified duration (e.g., 24

hours).[1][12] Whole-cell extracts were prepared, and proteins were separated by SDS-

PAGE, transferred to a membrane, and probed with primary antibodies specific for total and

phosphorylated forms of proteins such as Akt, S6, and PRAS40.[1][4]

The general workflow for a Western blot experiment is depicted below.
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A typical workflow for Western blot analysis.
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Animal Xenograft Models
Objective: To assess the in vivo anti-tumor efficacy and pharmacodynamics of M2698.

Methodology: Human cancer cell lines (e.g., MDA-MB-453, MDA-MB-468, U251) were

implanted into immunocompromised mice.[1] For subcutaneous models, cells were

implanted into the flank. For orthotopic brain tumor models, cells were implanted directly into

the brain.[1] Once tumors were established, mice were treated with M2698 or vehicle control

via oral gavage.[1] Tumor growth was monitored, and at the end of the study, tumors and

plasma were collected for pharmacokinetic and pharmacodynamic analyses.

Clinical Trial Protocol (Phase I)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor

activity of M2698 in patients with advanced cancer.

Methodology: A 3+3 dose-escalation design was employed, where patients received once-

daily oral M2698 in 21-day cycles.[8] An expansion phase followed at the recommended

Phase 2 dose. Pharmacokinetic blood samples were collected at predose and various time

points post-dose on days 1 and 15 of the first cycle.[13] Pharmacodynamic assessments

included the analysis of pS6 levels in peripheral blood mononuclear cells and tumor

biopsies.[9][10]

Conclusion
M2698 is a promising dual p70S6K and Akt inhibitor with a well-characterized pharmacokinetic

and pharmacodynamic profile. Its ability to be administered orally and penetrate the blood-brain

barrier, combined with its potent and selective mechanism of action that mitigates a key

resistance pathway, warrants further clinical investigation in cancers with PAM pathway

dysregulation, including those with central nervous system involvement.[1][5] The data

summarized in this guide provide a solid foundation for researchers and clinicians working on

the development of targeted cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://www.medchemexpress.com/literature/m2698-is-an-orally-active-atp-competitive-selective-dual-p70s6k-and-akt-inhibitor.html
https://e-century.us/files/ajcr/6/4/ajcr0025653.pdf
https://aacrjournals.org/cancerres/article/77/13_Supplement/139/616785/Abstract-139-M2698-a-novel-dual-inhibitor-of
https://pubmed.ncbi.nlm.nih.gov/27186432/
https://pubmed.ncbi.nlm.nih.gov/27186432/
https://aacrjournals.org/cancerres/article/78/13_Supplement/2935/627344/Abstract-2935-Preclinical-efficacy-of-the-p70S6K
https://www.researchgate.net/publication/327081017_Abstract_2935_Preclinical_efficacy_of_the_p70S6KAKT_dual_inhibitor_M2698_in_combination_with_trastuzumab_in_models_of_gastric_cancer
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.2584
https://mdanderson.elsevierpure.com/en/publications/phase-1-study-of-m2698-a-p70s6kakt-dual-inhibitor-in-patients-wit/
https://pubmed.ncbi.nlm.nih.gov/34407844/
https://pubmed.ncbi.nlm.nih.gov/34407844/
https://www.researchgate.net/publication/353981918_Phase_1_study_of_M2698_a_p70S6KAKT_dual_inhibitor_in_patients_with_advanced_cancer
https://www.medchemexpress.com/m2698.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8371902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8371902/
https://www.benchchem.com/product/b608790#pharmacokinetics-and-pharmacodynamics-of-m2698
https://www.benchchem.com/product/b608790#pharmacokinetics-and-pharmacodynamics-of-m2698
https://www.benchchem.com/product/b608790#pharmacokinetics-and-pharmacodynamics-of-m2698
https://www.benchchem.com/product/b608790#pharmacokinetics-and-pharmacodynamics-of-m2698
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b608790?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

